3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride
Description
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound belongs to the class of indene derivatives, which are known for their diverse biological activities and synthetic utility.
Properties
IUPAC Name |
3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-12-15(13,14)8-4-2-7-3-5-10(11)9(7)6-8;/h2,4,6,10,12H,3,5,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECCVDKGTLPSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCC2N)C=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2,3-dihydro-1H-indene-5-sulfonic acid with methylamine under acidic conditions to introduce the N-methyl group. Subsequent amination introduces the amino group at the 3-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be employed to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the sulfonamide nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Derivatives with different functional groups at the sulfonamide nitrogen.
Scientific Research Applications
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anti-inflammatory properties, making it useful in drug discovery and development.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is compared with other similar compounds to highlight its uniqueness:
Indole Derivatives: These compounds share structural similarities but may differ in their biological activities and applications.
Sulfonamide Derivatives: Similar compounds with sulfonamide groups exhibit diverse biological activities, but the specific structure of this compound sets it apart.
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Biological Activity
3-Amino-N-methyl-2,3-dihydro-1H-indene-5-sulfonamide hydrochloride is a compound that has garnered attention due to its unique structural characteristics and significant biological activities. This compound features an indene backbone with an amino group and a sulfonamide moiety, which enhances its solubility and pharmacological potential. This article explores its biological activity, particularly its role as an inhibitor of discoidin domain receptor 1 (DDR1), and presents relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 262.76 g/mol. The hydrochloride form increases its aqueous solubility, making it suitable for biological applications.
Inhibition of DDR1
One of the most notable biological activities of this compound is its ability to inhibit DDR1, a receptor involved in cell adhesion and migration. The inhibition of DDR1 is crucial as it plays a significant role in various pathological conditions, including cancer progression and fibrosis.
- Mechanism of Action : The compound binds to DDR1 with high affinity, inhibiting its kinase activity. This disruption affects downstream signaling pathways that are essential for cell proliferation and survival. Specifically, the inhibition leads to reduced cell proliferation and can induce apoptosis in cancer cells by interfering with collagen-induced signaling pathways.
Potential Therapeutic Applications
The ability of this compound to modulate DDR1 signaling suggests potential applications in therapies targeting:
- Tumor Metastasis : By inhibiting DDR1, the compound may help prevent cancer cells from migrating and forming metastases.
- Fibrosis : The modulation of collagen signaling can be beneficial in treating fibrotic diseases where excessive tissue scarring occurs.
Study on Cancer Cell Lines
In a study examining the effects of this compound on various cancer cell lines, researchers found that treatment resulted in a significant reduction in cell viability. The study utilized multiple assays to confirm that the compound induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| A549 (Lung) | 20 | Inhibition of DDR1 signaling |
| HeLa (Cervical) | 10 | Activation of caspase pathways |
Antimicrobial Activity
While primarily studied for its anticancer properties, preliminary investigations into its antimicrobial activity have shown promise against various bacterial strains. The compound was tested against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 18 | Ampicillin |
| Escherichia coli | 15 | Gentamicin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
